molecular formula C24H29FN2O4 B1671728 Iloperidone metabolite Hydroxy Iloperidone CAS No. 133454-55-4

Iloperidone metabolite Hydroxy Iloperidone

Cat. No. B1671728
CAS RN: 133454-55-4
M. Wt: 428.5 g/mol
InChI Key: SBKZGLWZGZQVHA-UHFFFAOYSA-N
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Description

Hydroxy Iloperidone is a major metabolite of the atypical antipsychotic drug Iloperidone . It is pharmacologically active and possesses central nervous system (CNS) activity . The molecular formula of Hydroxy Iloperidone is C24H29FN2O4 .


Synthesis Analysis

Iloperidone and Hydroxy Iloperidone were analyzed in the presence of rat plasma sample matrix using Full Scan and Single Ion Monitoring (SIM) scanning functions . The low limit of quantitation (LOQ) was determined to be 10 pg/mL for both Iloperidone and Hydroxy Iloperidone .


Molecular Structure Analysis

The IUPAC name of Hydroxy Iloperidone is 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol . The InChI and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Iloperidone is a member of the antipsychotic drug class and is often prescribed for the treatment of schizophrenia . Many compounds in this class are metabolized by Cytochrome P450 enzymes . Iloperidone is extensively metabolized to reduced Iloperidone and the metabolite-to-parent drug ratio varies with endogenous and exogenous factors affecting the patient’s metabolic status .


Physical And Chemical Properties Analysis

The molecular weight of Hydroxy Iloperidone is 428.5 g/mol . More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

Antipsychotic Treatment

Hydroxy Iloperidone is a major metabolite of the atypical antipsychotic drug Iloperidone . It is used in the treatment of schizophrenia . The drug is marketed under the trade names Fanapt® and Fanapta .

Pharmacologically Active Metabolite

Hydroxy Iloperidone is not just a metabolite, but it is also pharmacologically active . It possesses central nervous system (CNS) activity , which means it can affect the function of nerve cells in the brain and impact how they communicate.

Drug-Drug Interaction Profiling

Many compounds in the antipsychotic drug class, including Iloperidone and its metabolite Hydroxy Iloperidone, are metabolized by Cytochrome P450 enzymes . These enzymes are often used as a primary screen for drug-drug interaction profiling in the drug discovery process .

High Resolution Accurate Mass Quantitation

Hydroxy Iloperidone can be analyzed using high resolution accurate mass quantitation . This method is used to benchmark assay performance utilizing high resolution accurate mass for the quantitation of Iloperidone and Hydroxy Iloperidone .

Full Scan and Single Ion Monitoring (SIM) Scanning

Iloperidone and Hydroxy Iloperidone can be analyzed in the presence of rat plasma sample matrix using Full Scan and Single Ion Monitoring (SIM) scanning functions . This method improves performance and sensitivity for SIM analysis relative to Full Scan analysis .

Sample Matrix Interference Reduction

A selected ion monitoring experiment can be performed to narrowly isolate each component and reduce interference from the sample matrix . This method is particularly useful when analyzing Iloperidone and Hydroxy Iloperidone in complex biological samples .

Mechanism of Action

Target of Action

Hydroxy Iloperidone, also known as P88 or Iloperidone metabolite Hydroxy Iloperidone, is a metabolite of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT 2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

It is believed to be related to its antagonism at thedopamine D2 and 5-HT2A receptors . This antagonism can help to balance the neurotransmitter levels in the brain, thereby reducing the symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

Hydroxy Iloperidone is mainly metabolized in the liver . It primarily undergoes three major biotransformation pathways: carbonyl reduction to produce P88, CYP2D6-mediated hydroxylation to produce P95, and CYP3A4-mediated O-demethylation to produce P89 . These metabolic pathways are crucial for the drug’s elimination from the body .

Pharmacokinetics

The pharmacokinetics of Hydroxy Iloperidone involves absorption, distribution, metabolism, and excretion (ADME). The time to peak plasma concentration occurs in 2 - 4 hours but the elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers . This suggests that once or twice-daily dosing would be feasible .

Result of Action

The molecular and cellular effects of Hydroxy Iloperidone’s action involve the inhibition of hERG 1A/3.1 currents by preferentially interacting with the open states of channels . This does not disrupt membrane trafficking or surface membrane expression of hERG 1A and hERG 1A/3.1 channel proteins .

Action Environment

Environmental factors such as temperature, pH, and the presence of other drugs can influence the action, efficacy, and stability of Hydroxy Iloperidone. For instance, co-administration with other drugs can lead to pharmacokinetic interactions, potentially affecting the metabolism of Hydroxy Iloperidone . Therefore, it’s crucial to consider these factors when prescribing Hydroxy Iloperidone.

Safety and Hazards

Iloperidone can prolong the ECG QT interval . The tolerability profile of Iloperidone is noteworthy in terms of modest weight gain, no medically important changes in lipid and glucose, little in the way of prolactin elevation, and an absence of extrapyramidal adverse effects, including akathisia .

properties

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKZGLWZGZQVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431361
Record name 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iloperidone metabolite Hydroxy Iloperidone

CAS RN

133454-55-4
Record name P-88-8991
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133454-55-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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